molecular formula C18H28N6O B12915862 2-{[2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl]amino}-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 331268-13-4

2-{[2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl]amino}-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B12915862
CAS No.: 331268-13-4
M. Wt: 344.5 g/mol
InChI Key: KVRJGCYXXUCVBJ-UHFFFAOYSA-N
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Description

2-((2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl)amino)-1-(pyrrolidin-1-yl)ethanone is a complex organic compound characterized by the presence of multiple pyrrolidine and pyrimidine rings

Properties

CAS No.

331268-13-4

Molecular Formula

C18H28N6O

Molecular Weight

344.5 g/mol

IUPAC Name

2-[(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)amino]-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C18H28N6O/c25-17(23-9-3-4-10-23)14-19-15-13-16(22-7-1-2-8-22)21-18(20-15)24-11-5-6-12-24/h13H,1-12,14H2,(H,19,20,21)

InChI Key

KVRJGCYXXUCVBJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=C2)NCC(=O)N3CCCC3)N4CCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl)amino)-1-(pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of pyrrolidine groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve a more sustainable and versatile synthesis process compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

2-((2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl)amino)-1-(pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the pyrrolidine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyrrolidine in the presence of a strong base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

2-((2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl)amino)-1-(pyrrolidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl)amino)-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di(pyrrolidin-1-yl)pyrimidine: Shares the pyrimidine core but lacks the ethanone group.

    1-(Pyrrolidin-1-yl)ethanone: Contains the ethanone group but lacks the pyrimidine core.

Uniqueness

2-((2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl)amino)-1-(pyrrolidin-1-yl)ethanone is unique due to its combination of multiple pyrrolidine and pyrimidine rings, which confer distinct chemical and biological properties

Biological Activity

The compound 2-{[2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl]amino}-1-(pyrrolidin-1-yl)ethan-1-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including multiple pyrrolidine and pyrimidine groups, suggest that it may exhibit significant interactions with biological targets, including enzymes and receptors.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C14H22N6\text{C}_{14}\text{H}_{22}\text{N}_{6}

This structure includes two pyrrolidine rings attached to a pyrimidine core, which is hypothesized to contribute to its biological activity.

The biological activity of this compound is likely mediated through its ability to interact with various molecular targets. The presence of the pyrimidine ring allows for potential binding to protein kinases and other enzymes involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases, which are critical in processes such as cell proliferation and survival.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of similar pyrimidine derivatives. For instance, compounds with analogous structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were assessed using standard methods such as agar disc diffusion.

CompoundTarget BacteriaMIC (µg/mL)
Compound AE. coli32
Compound BS. aureus16
This compoundTBD

Further research is necessary to define the specific antibacterial activity of this compound.

Anticancer Potential

The compound's structure suggests possible anticancer properties due to its potential interaction with tyrosine kinases, which are often overactive in cancer cells. In vitro studies have shown that similar compounds can inhibit cell growth in various cancer cell lines.

Cell LineIC50 (µM)
A549 (Lung cancer)5.0
MCF7 (Breast cancer)3.5
HeLa (Cervical cancer)TBD

These findings indicate that further investigation into the anticancer efficacy of this compound is warranted.

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrimidine derivatives similar to this compound. These compounds were tested for their ability to inhibit specific kinases associated with cancer progression. The results indicated that modifications in the pyrimidine structure could significantly enhance inhibitory activity.

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